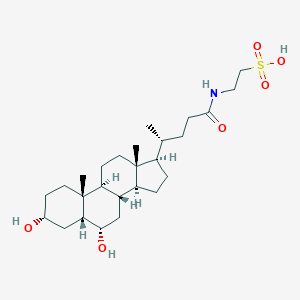

(11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one

Overview

Description

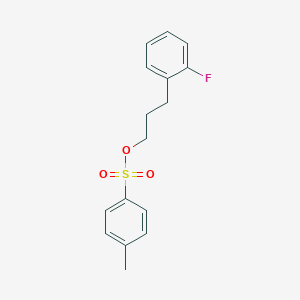

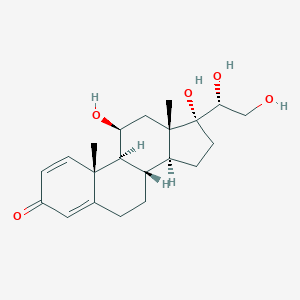

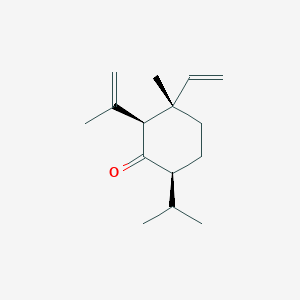

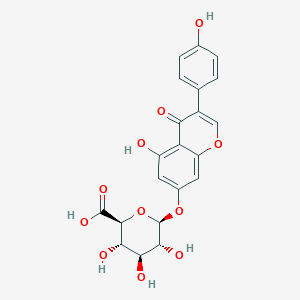

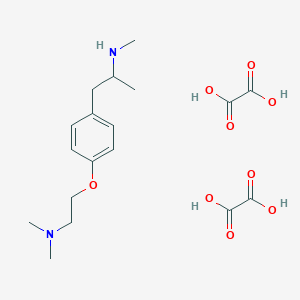

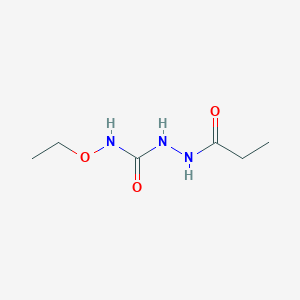

“(11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one” is also known as β-cortol . It is a chemical compound with the formula C21H32O5 .

Molecular Structure Analysis

The molecular formula of this compound is C21H32O5 . The compound has a molecular weight of 364.4758 . The compound’s structure includes several hydroxyl groups and a pregnane skeleton .Scientific Research Applications

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 for Type 2 Diabetes Management

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) as a Therapeutic Target

The inhibition of 11β-HSD1, an enzyme responsible for the conversion of cortisone into its active form cortisol, presents a promising approach in managing type 2 diabetes mellitus (T2DM). High levels of cortisol contribute to insulin resistance and hyperglycemia, hence targeting 11β-HSD1 could ameliorate these metabolic dysfunctions. Although significant progress has been made in developing inhibitors with high selectivity and efficacy, the long-term effects and phase III clinical trials are yet to be conducted, emphasizing the need for further research in this area (Cristiana Almeida et al., 2021).

Machine Learning in Diabetes Research

Utilization of Machine Learning for Diabetes Management

Machine learning and data mining methods are increasingly applied in diabetes research, facilitating the transformation of large volumes of genetic and clinical data into valuable knowledge. This approach aids in predicting and diagnosing diabetes, understanding diabetic complications, and improving healthcare and management for diabetic patients. The integration of machine learning in diabetes research underscores the potential of technology in enhancing our understanding and management of the disease (Ioannis Kavakiotis et al., 2017).

Mechanism of Action

Target of Action

20®-Hydroxy Prednisolone, a synthetic glucocorticoid, primarily targets the glucocorticoid receptor (GR), a protein belonging to the superfamily of nuclear hormone receptors . The physiological and pharmacological effects of corticosteroids are mediated through the binding to the GR .

Biochemical Pathways

The biochemical pathways affected by 20®-Hydroxy Prednisolone are complex and involve a variety of physiological functions, such as glucose metabolism, immune homeostasis, organ development, and the endocrine system . For instance, gene activation through GR dimerization and direct binding to GREs up-regulates several enzymes involved in glucose and lipid metabolism .

Pharmacokinetics

20®-Hydroxy Prednisolone exhibits nonlinear pharmacokinetics (PK) and its systemic effects are commonly evaluated with two biomarkers, cortisol and blood lymphocytes in plasma . Circadian patterns are observed in both biomarkers . Prednisolone pharmacokinetics were dose-dependent, parameters describing receptor kinetics and TAT activity were constant at each prednisolone dose .

Result of Action

The molecular and cellular effects of 20®-Hydroxy Prednisolone’s action are diverse and depend on the specific context. For instance, in the treatment of acute interstitial nephritis, prednisolone treatment has been hypothesized to have a positive effect on renal function . In another example, prednisolone appeared to down-regulate apoptotic genes and up-regulate genes related to metabolism and signal-transduction, thus favoring cell proliferative actions .

Action Environment

The action, efficacy, and stability of 20®-Hydroxy Prednisolone can be influenced by various environmental factors. For instance, the time of dosing can impact the PK/PD of prednisolone, with the drug showing time- and dose-dependent PK/PD . Furthermore, the presence of other drugs and the patient’s overall health status can also influence the action of 20®-Hydroxy Prednisolone .

properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOVYWIXMAJCDS-LCGKLAOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2([C@@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553372 | |

| Record name | (11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |

CAS RN |

15847-24-2 | |

| Record name | (11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)

![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)